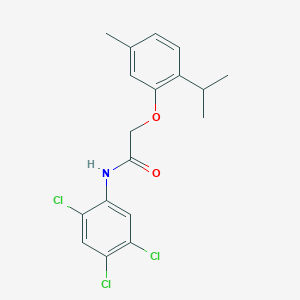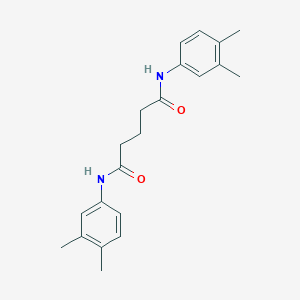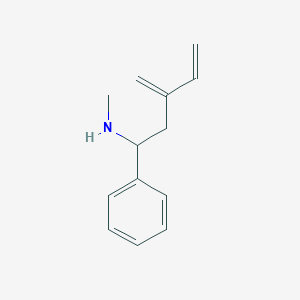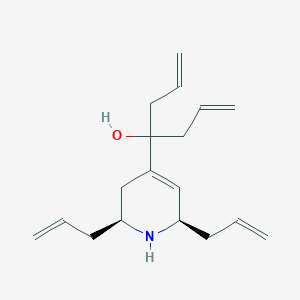![molecular formula C30H34N8O6S2 B325365 N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide](/img/structure/B325365.png)
N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide: is a complex organic compound characterized by the presence of two 4,6-dimethylpyrimidin-2-yl groups attached to a hexanediamide backbone through sulfamoyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps:
Formation of 4,6-dimethylpyrimidin-2-ylsulfamoyl chloride: This intermediate is prepared by reacting 4,6-dimethylpyrimidin-2-ylamine with chlorosulfonic acid under controlled conditions.
Coupling with hexanediamide: The sulfamoyl chloride intermediate is then reacted with hexanediamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
- 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Uniqueness
N,N’-bis{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hexanediamide is unique due to its hexanediamide backbone, which provides additional flexibility and potential for interaction with multiple molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its diverse range of applications.
Properties
Molecular Formula |
C30H34N8O6S2 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
N,N//'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C30H34N8O6S2/c1-19-17-20(2)32-29(31-19)37-45(41,42)25-13-9-23(10-14-25)35-27(39)7-5-6-8-28(40)36-24-11-15-26(16-12-24)46(43,44)38-30-33-21(3)18-22(4)34-30/h9-18H,5-8H2,1-4H3,(H,35,39)(H,36,40)(H,31,32,37)(H,33,34,38) |
InChI Key |
FTUYQSPFXWQKML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B325283.png)

![5-methyl-2-phenyl-4-[(E)-pyrrol-2-ylidenemethyl]-1H-pyrazol-3-one](/img/structure/B325289.png)
![methyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B325291.png)
![3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325292.png)

![Methyl 2-[(diphenylacetyl)amino]benzoate](/img/structure/B325294.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B325295.png)


![2-{[2-(2,4-Dichlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B325298.png)
![Methyl 4-[2-(2,4-dichlorobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B325299.png)
![3-[4-(5-methyl-1,3-benzothiazol-2-yl)anilino]indol-2-one](/img/structure/B325301.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325306.png)
